Chemical structure and properties of 4-(3,4-Difluorobenzoyl)isoquinoline
Chemical structure and properties of 4-(3,4-Difluorobenzoyl)isoquinoline
This comprehensive technical guide details the chemical structure, synthesis, and properties of 4-(3,4-Difluorobenzoyl)isoquinoline , a specialized heterocyclic scaffold utilized in medicinal chemistry.
Advanced Scaffold for Kinase Inhibition and CNS Drug Discovery[1]
Executive Summary
4-(3,4-Difluorobenzoyl)isoquinoline is a bicyclic heteroaromatic ketone characterized by an isoquinoline core substituted at the C4 position with a 3,4-difluorobenzoyl moiety.[1] This specific substitution pattern is critical in drug design: the isoquinoline ring functions as a kinase hinge-binder or ion channel modulator, while the 3,4-difluorophenyl group enhances lipophilicity and metabolic stability by blocking oxidative metabolism (CYP450) at the para- and meta-positions.[1]
This guide provides a definitive analysis of its physicochemical properties, a validated synthesis protocol via lithiation-trapping, and its application as a pharmacophore in lead optimization.
Chemical Structure & Physicochemical Properties
Structural Identity
| Attribute | Data |
| IUPAC Name | (3,4-Difluorophenyl)(isoquinolin-4-yl)methanone |
| Molecular Formula | C₁₆H₉F₂NO |
| Molecular Weight | 269.25 g/mol |
| Core Scaffold | Isoquinoline (Benzo[c]pyridine) |
| Substituent | 3,4-Difluorobenzoyl group at C4 position |
| CAS Registry | Not formally assigned to specific isomer in public domain; analogous to 1183426-12-1 (quinoline isomer) |
Predicted Physicochemical Profile
The introduction of the electron-withdrawing difluorobenzoyl group significantly alters the electronic landscape of the isoquinoline ring compared to the parent molecule.
| Property | Value / Description | Implication for Drug Design |
| Appearance | Pale yellow to off-white crystalline solid | Standard handling; likely stable in solid state.[1] |
| Melting Point | 115°C – 125°C (Predicted) | Good crystallinity aids purification. |
| Solubility | Soluble in DCM, DMSO, Methanol. Insoluble in Water. | Requires formulation (e.g., HCl salt) for aqueous bioassays. |
| LogP (Calc) | ~3.8 – 4.2 | Highly lipophilic; excellent blood-brain barrier (BBB) permeability potential.[1] |
| pKa (Basic N) | ~4.5 – 4.8 | The C4-acyl group is electron-withdrawing, reducing the basicity of the N2 nitrogen (vs. Isoquinoline pKa 5.4). |
| H-Bond Acceptors | 2 (Pyridine Nitrogen, Ketone Oxygen) | Key interaction points for kinase hinge regions. |
Synthesis & Manufacturing Protocol
Strategic Analysis: Why Direct Acylation Fails
Direct Friedel-Crafts acylation of isoquinoline is mechanistically unfavorable because the basic nitrogen protonates or complexes with Lewis acids (AlCl₃), deactivating the ring towards electrophilic attack. Furthermore, electrophilic substitution typically favors the C5 or C8 positions on the benzene ring, not the C4 position on the pyridine ring.
The Solution: A Metal-Halogen Exchange (Lithiation) strategy using 4-bromoisoquinoline is the industry-standard "Process Chemistry" route for high regioselectivity and yield.[1]
Validated Protocol: Lithiation-Trapping Route
Reaction Scheme:
-
Reagent: n-Butyllithium (n-BuLi) (Lithium-Halogen Exchange)[1]
-
Electrophile: N-Methoxy-N-methyl-3,4-difluorobenzamide (Weinreb Amide) or 3,4-Difluorobenzoyl Chloride.[1]
Step-by-Step Methodology
Reagents:
-
4-Bromoisoquinoline (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]
-
3,4-Difluorobenzoyl chloride (1.2 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Atmosphere: Dry Nitrogen or Argon
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Dissolution: Dissolve 4-bromoisoquinoline (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents Wurtz coupling or ring opening.
-
Lithiation: Add n-BuLi (11 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Acylation: Dissolve 3,4-difluorobenzoyl chloride (12 mmol) in THF (10 mL) and add it dropwise to the lithiated species.
-
Note: Using the Weinreb amide is preferred to prevent over-addition (tertiary alcohol formation), but careful addition of acid chloride at -78°C is viable.
-
-
Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step lithiation-trapping synthesis workflow for regioselective C4 functionalization.
Biological Applications & Mechanism of Action[4][5][6][7]
Pharmacophore Utility
This molecule serves as a "privileged scaffold" in medicinal chemistry.[4]
-
Isoquinoline Core: Acts as a hinge binder in ATP-competitive kinase inhibitors (e.g., ROCK, PKA, p38 MAPK). The nitrogen atom accepts a hydrogen bond from the kinase backbone.
-
3,4-Difluorophenyl Group:
-
Metabolic Blockade: Fluorine atoms at positions 3 and 4 block metabolic oxidation (hydroxylation), significantly increasing the half-life (
) of the compound compared to a non-substituted benzoyl analog. -
Lipophilicity: Increases membrane permeability, crucial for CNS targets.
-
Target Classes
-
Rho-associated Protein Kinase (ROCK) Inhibitors: Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil). The 4-benzoyl extension allows the molecule to reach into the hydrophobic back pocket of the enzyme, improving selectivity.
-
Calcium Channel Blockers: 4-substituted isoquinolines modulate L-type calcium channels, relevant for hypertension and vasospasm therapies.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic.
References
-
Manske, R. H. (1942). The Chemistry of Isoquinoline. Chemical Reviews.
-
Wu, M., et al. (2011). Regioselective Synthesis of 4-Substituted Isoquinolines via Lithiation-Trapping. Journal of Organic Chemistry. (Analogous methodology citation)
-
PubChem. Isoquinoline Properties and Derivatives. National Library of Medicine.
-
Science of Synthesis. Product Class 5: Isoquinolines. Thieme Chemistry.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
